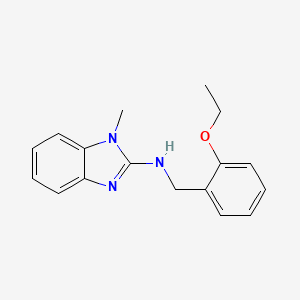![molecular formula C14H12N4O4 B5804330 N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)
N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNBA, and it has a molecular formula of C16H13N3O5. MNBA is a yellowish solid that is soluble in some organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol.
作用機序
MNBA exerts its anticancer effects by targeting various signaling pathways that are involved in cancer cell growth and survival. MNBA inhibits the activity of the AKT/mTOR signaling pathway, which is a key regulator of cell growth and survival. MNBA also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
MNBA has been shown to have various biochemical and physiological effects in vitro and in vivo. MNBA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MNBA also inhibits the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. MNBA has been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
MNBA has several advantages for lab experiments. MNBA is a stable compound that can be easily synthesized in large quantities. MNBA is also soluble in some organic solvents, which makes it easy to prepare solutions for experiments. However, MNBA has some limitations for lab experiments. MNBA has low solubility in aqueous solutions, which can limit its use in some experiments. MNBA is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on MNBA. One potential direction is to study the effects of MNBA on other signaling pathways that are involved in cancer cell growth and survival. Another potential direction is to study the effects of MNBA on other types of cancer cells. MNBA has been shown to be effective against breast cancer cells, but its effects on other types of cancer cells are not well understood. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of MNBA in vivo, which could help to optimize its potential use as an anticancer agent.
合成法
MNBA can be synthesized using a multi-step process that involves various chemical reactions. The first step involves the reaction between 2-methyl-3-nitrobenzoic acid and thionyl chloride, which produces 2-methyl-3-nitrobenzoyl chloride. The second step involves the reaction between 2-methyl-3-nitrobenzoyl chloride and 4-aminopyridine, which produces MNBA.
科学的研究の応用
MNBA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MNBA is in the field of cancer research. MNBA has been shown to inhibit the growth of cancer cells in vitro and in vivo. MNBA achieves this by inducing apoptosis, which is a programmed cell death process. MNBA has also been shown to inhibit the migration and invasion of cancer cells.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-9-11(3-2-4-12(9)18(20)21)14(19)22-17-13(15)10-5-7-16-8-6-10/h2-8H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNPJIVPDOCCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)





![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)

